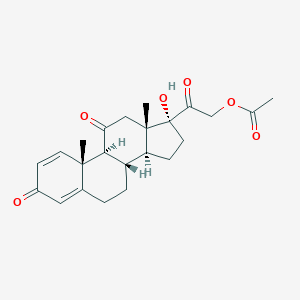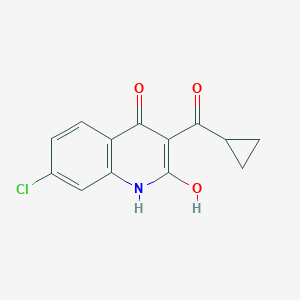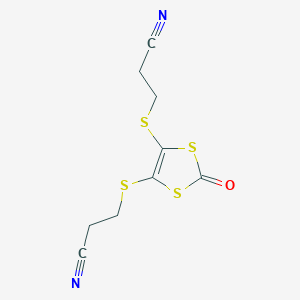![molecular formula C7H8N2 B118772 6,7-二氢-5H-吡咯并[3,4-b]吡啶 CAS No. 147739-88-6](/img/structure/B118772.png)
6,7-二氢-5H-吡咯并[3,4-b]吡啶
描述
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C7H8N2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications, including:
作用机制
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating various physiological functions such as heart rate, smooth muscle contraction, and neurotransmission .
Mode of Action
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where acetylcholine binds. This allosteric binding can influence the receptor’s response to acetylcholine, potentially enhancing or inhibiting its activity .
Biochemical Pathways
This receptor is involved in various neurological and psychiatric disorders , suggesting that modulation of its activity could have broad effects on neural signaling pathways.
Result of Action
The molecular and cellular effects of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine’s action would be primarily related to its modulation of the M4 muscarinic acetylcholine receptor. By acting as an allosteric modulator, it could alter the receptor’s response to acetylcholine, thereby influencing cellular processes regulated by this receptor .
生化分析
Biochemical Properties
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has been identified as a potent inhibitor of necroptosis, a form of programmed cell death . It exhibits inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in the necroptosis pathway .
Cellular Effects
In cellular assays, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has demonstrated potent anti-necroptotic activity . By inhibiting RIPK1, it can effectively mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Molecular Mechanism
The molecular mechanism of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction inhibits the activity of RIPK1, thereby preventing the progression of necroptosis .
Dosage Effects in Animal Models
The effects of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine at different dosages in animal models have not been extensively studied. Its potent inhibitory activity against RIPK1 suggests potential therapeutic applications at appropriate dosages .
Metabolic Pathways
Its interaction with RIPK1 suggests involvement in pathways related to necroptosis .
Transport and Distribution
Its interaction with RIPK1 suggests potential localization within cells where this enzyme is active .
Subcellular Localization
Its inhibitory activity against RIPK1 suggests potential localization to areas of the cell where this enzyme is active .
准备方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . Another method includes the cyclization of pyridine derivatives using borohydride and calcium chloride as reducing agents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including multi-step reactions and purification processes to achieve high purity levels .
化学反应分析
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various hydrogenated forms .
相似化合物的比较
Similar Compounds
- 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-5-one
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific structure and ability to act as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This property distinguishes it from other similar compounds, which may not exhibit the same level of biological activity or specificity .
属性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMNQXLXIIXDDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364031 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147739-88-6 | |
| Record name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















